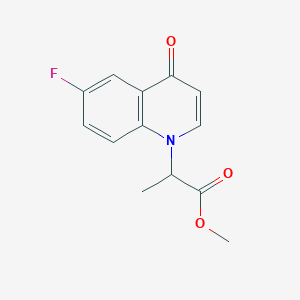
3-iodo-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₁IN₂ and a molecular weight of 310.13 g/mol . This compound is characterized by the presence of an iodine atom attached to an aniline ring, which is further substituted with a pyridin-3-ylmethyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(pyridin-3-ylmethyl)aniline typically involves the iodination of N-(pyridin-3-ylmethyl)aniline. One common method includes the reaction of N-(pyridin-3-ylmethyl)aniline with iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-Iodo-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-iodo-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The iodine atom and pyridin-3-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
N-(pyridin-3-ylmethyl)aniline: Lacks the iodine atom, resulting in different reactivity and properties.
3-Bromo-N-(pyridin-3-ylmethyl)aniline: Contains a bromine atom instead of iodine, leading to variations in chemical behavior.
3-Chloro-N-(pyridin-3-ylmethyl)aniline: Features a chlorine atom, which affects its reactivity and applications.
Uniqueness: The presence of the iodine atom in 3-iodo-N-(pyridin-3-ylmethyl)aniline imparts unique properties, such as increased molecular weight and specific reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H11IN2 |
|---|---|
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
3-iodo-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11IN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
Clave InChI |
XVNMRTBCYIVICK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)

![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)
![2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12118282.png)



![2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12118300.png)

![2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118315.png)
![Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]-](/img/structure/B12118316.png)
